TRPV1 Antagonism Without Hyperthermia: A Key Differentiator vs. Classical Antagonists
LASSBio-1135 is a non-competitive TRPV1 antagonist that did not provoke hyperthermia in a rodent model of neuropathic pain, a significant side effect of many TRPV1 antagonists. While other TRPV1 antagonists like AMG 517 are known to cause marked, transient increases in body temperature in multiple species [1], LASSBio-1135 was orally efficacious in reversing thermal hyperalgesia and mechanical allodynia in rats 7-11 days after partial sciatic ligation without presenting hyperthermia [2].
| Evidence Dimension | Induction of Hyperthermia |
|---|---|
| Target Compound Data | Did not provoke hyperthermia in a rat neuropathic pain model after oral administration (100 µmol.Kg−1) [2] |
| Comparator Or Baseline | AMG 517 (a classical TRPV1 antagonist) caused transient increases in body temperature in rats, dogs, and monkeys [1] |
| Quantified Difference | LASSBio-1135 did not induce hyperthermia; AMG 517 induced hyperthermia in all species tested. |
| Conditions | In vivo: Partial sciatic ligation model in rats (for LASSBio-1135). Toxicological studies in rodents, dogs, and monkeys (for AMG 517). |
Why This Matters
For researchers selecting a TRPV1 antagonist tool compound, the absence of hyperthermia in a therapeutic model reduces a confounding variable and better mimics a desired clinical profile.
- [1] Repeated Administration of Vanilloid Receptor TRPV1 Antagonists Attenuates Hyperthermia Elicited by TRPV1 Blockade. The Journal of Pharmacology and Experimental Therapeutics. View Source
- [2] Lima CK, Silva RM, Lacerda RB, et al. LASSBio-1135: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain. PLoS One. 2014;9(6):e99510. View Source
